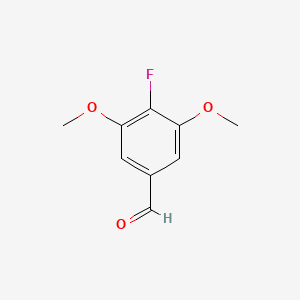

4-Fluoro-3,5-dimethoxybenzaldehyde

Descripción general

Descripción

4-Fluoro-3,5-dimethoxybenzaldehyde is an aromatic aldehyde with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with an aldehyde functional group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluoro-3,5-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3,5-dimethoxytoluene with a suitable oxidizing agent to introduce the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane or acetic acid, and oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon.

Major Products:

Oxidation: 4-Fluoro-3,5-dimethoxybenzoic acid.

Reduction: 4-Fluoro-3,5-dimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Fluoro-3,5-dimethoxybenzaldehyde is utilized in a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is employed in the production of specialty chemicals and as a building block for advanced materials.

Mecanismo De Acción

The mechanism of action of 4-fluoro-3,5-dimethoxybenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi. This disruption is achieved through the compound’s redox-active properties, which destabilize cellular redox homeostasis and antioxidation systems . The molecular targets include enzymes such as superoxide dismutases and glutathione reductase.

Comparación Con Compuestos Similares

4-Fluoro-3,5-dimethylbenzaldehyde: Similar in structure but with methyl groups instead of methoxy groups.

3,5-Difluorobenzaldehyde: Contains two fluorine atoms instead of one.

4-Fluoro-3-methoxybenzaldehyde: Contains only one methoxy group.

Uniqueness: 4-Fluoro-3,5-dimethoxybenzaldehyde is unique due to the presence of both fluorine and two methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Actividad Biológica

4-Fluoro-3,5-dimethoxybenzaldehyde is an aromatic aldehyde with the molecular formula CHFO and a molecular weight of 184.16 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antifungal and antimicrobial contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFO

- Molecular Weight : 184.16 g/mol

- Structure : Contains a fluorine atom and two methoxy groups, which contribute to its unique reactivity and biological properties.

This compound primarily targets the cellular antioxidation systems in fungi. Its mode of action involves disrupting these systems, leading to increased oxidative stress within fungal cells. This disruption is mediated through the inhibition of key enzymes involved in antioxidant defense mechanisms, ultimately resulting in fungal growth inhibition.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has been shown to inhibit the growth of various fungal strains, including Candida and Aspergillus species. The compound's effectiveness is attributed to its ability to interfere with the oxidative stress-response pathways in these organisms.

Antimicrobial Properties

In addition to its antifungal activity, this compound has demonstrated antimicrobial effects against certain bacterial strains. Studies suggest that it may serve as a potential candidate for developing new antimicrobial agents due to its ability to disrupt bacterial cell wall synthesis and function.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study evaluated the antifungal efficacy of this compound against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 12.5 µM, indicating potent antifungal activity.

- Another experiment assessed its antibacterial properties against Staphylococcus aureus, showing an IC value of less than 10 µM, highlighting its potential as an antimicrobial agent.

-

Mechanistic Insights :

- The compound was found to induce oxidative stress in fungal cells by increasing reactive oxygen species (ROS) levels, which led to cell death through apoptosis-like mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Antifungal Activity (MIC µM) | Antimicrobial Activity (IC µM) |

|---|---|---|---|

| This compound | Fluorine + 2 Methoxy groups | 12.5 | <10 |

| 4-Fluoro-3,5-dimethylbenzaldehyde | Fluorine + 2 Methyl groups | 25 | >20 |

| 3,5-Difluorobenzaldehyde | Two Fluorine atoms | >50 | >30 |

Propiedades

IUPAC Name |

4-fluoro-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZBAFJQVFOKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.